2,3-Dimethoxy-4''-amino-trans-stilbene

Catalog No.
S11235848
CAS No.
M.F
C16H17NO2
M. Wt
255.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dimethoxy-4''-amino-trans-stilbene

Product Name

2,3-Dimethoxy-4''-amino-trans-stilbene

IUPAC Name

4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]aniline

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

InChI

InChI=1S/C16H17NO2/c1-18-15-5-3-4-13(16(15)19-2)9-6-12-7-10-14(17)11-8-12/h3-11H,17H2,1-2H3/b9-6+

InChI Key

WSPBGPLITZFWJL-RMKNXTFCSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C=CC2=CC=C(C=C2)N

Isomeric SMILES

COC1=CC=CC(=C1OC)/C=C/C2=CC=C(C=C2)N

2,3-Dimethoxy-4''-amino-trans-stilbene is an organic compound belonging to the stilbene family, characterized by its two aromatic rings connected by a double bond. This compound features two methoxy groups attached to the 2 and 3 positions of one of the aromatic rings and an amino group at the 4'' position of the other ring. Its molecular formula is C16H17NO2C_{16}H_{17}NO_{2}, and it is known for its unique structural properties that contribute to its biological activities.

The chemical reactivity of 2,3-Dimethoxy-4''-amino-trans-stilbene can be explored through various synthetic pathways. Key reactions include:

  • Oxidation Reactions: The compound can undergo oxidation to form various derivatives. For example, when subjected to oxidizing agents like ferric chloride in dichloromethane, it can yield complex structures involving radical cations .
  • Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, which are essential for synthesizing more complex stilbene derivatives .
  • Demethylation: This process can occur under acidic conditions, allowing for the modification of the methoxy groups into hydroxyl groups, enhancing its reactivity .

2,3-Dimethoxy-4''-amino-trans-stilbene exhibits notable biological activities. It has been studied for its potential anti-cancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. The presence of the amino group is crucial for its interaction with biological targets, enhancing its efficacy as a therapeutic agent. Additionally, stilbene derivatives are known for their antioxidant properties, contributing to their role in preventing oxidative stress-related diseases .

Several methods exist for synthesizing 2,3-Dimethoxy-4''-amino-trans-stilbene:

  • McMurry Reaction: This method involves the coupling of ketones or aldehydes using titanium(III) chloride as a reducing agent, which facilitates the formation of stilbene structures from simpler precursors .
  • Palladium-Catalyzed Reactions: Utilizing palladium catalysts allows for efficient coupling of aryl amines with methoxy-substituted styrenes, resulting in the desired stilbene product .
  • Modified Perkin Reaction: This classical method involves the condensation of aromatic aldehydes with activated methylarenes or phenylacetic acids to yield stilbene derivatives with specific substitution patterns .

The applications of 2,3-Dimethoxy-4''-amino-trans-stilbene span various fields:

  • Pharmaceuticals: Due to its anti-cancer properties, it is being investigated as a potential drug candidate for cancer therapy.
  • Material Science: Its photophysical properties make it suitable for applications in organic electronics and photonic devices.
  • Research: It serves as a valuable probe in biochemical studies to understand cellular processes and signaling pathways.

Interaction studies involving 2,3-Dimethoxy-4''-amino-trans-stilbene focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. These interactions are critical for elucidating its mechanism of action in cancer treatment and other therapeutic areas. Studies have shown that this compound can influence cell signaling pathways by modulating protein interactions involved in cell proliferation and apoptosis .

Several compounds share structural similarities with 2,3-Dimethoxy-4''-amino-trans-stilbene. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
ResveratrolContains hydroxyl groupsKnown for strong antioxidant activity
4'-Amino-trans-stilbeneLacks methoxy substituentsPrimarily studied for neuroprotective effects
3,5-Dimethoxy-4'-hydroxy-trans-stilbeneHydroxyl instead of amino groupExhibits anti-inflammatory properties

Each of these compounds has unique biological activities and applications that differentiate them from 2,3-Dimethoxy-4''-amino-trans-stilbene while sharing a common stilbene backbone.

Wittig Reaction-Based Approaches in Stilbene Synthesis

The Wittig reaction remains a cornerstone in stilbene synthesis due to its ability to selectively form carbon-carbon double bonds. For 2,3-dimethoxy-4''-amino-trans-stilbene derivatives, this reaction typically involves the use of phosphonium ylides derived from substituted benzyl halides. A critical step is the generation of the ylide through deprotonation of the phosphonium salt using strong bases such as potassium tert-butoxide.

For example, 2,3-dimethoxybenzaldehyde (readily available commercially) serves as a key starting material. Reacting this aldehyde with a phosphonium ylide derived from 4-aminobenzyl bromide yields the trans-stilbene backbone. The reaction’s stereoselectivity arises from the syn-addition of the ylide to the aldehyde, followed by anti-elimination of the phosphine oxide, ensuring predominant trans-configuration.

A notable variation involves the use of stabilized ylides to enhance selectivity. In one protocol, the ylide generated from 4-nitrobenzyltriphenylphosphonium bromide reacts with 2,3-dimethoxybenzaldehyde, producing a nitro-substituted intermediate. Subsequent reduction of the nitro group to an amine (e.g., via hydrogenation with palladium on carbon) furnishes the target 4''-amino derivative. This two-step approach avoids direct handling of unstable amino-substituted ylides.

SubstrateYlide PrecursorBaseYield (%)Reference
2,3-Dimethoxybenzaldehyde4-Nitrobenzyltriphenylphosphonium bromideKOtBu78
2,3-Dimethoxybenzaldehyde4-Aminobenzyltriphenylphosphonium bromideNaHMDS65

Challenges in this method include the sensitivity of amino groups to strong bases and the need for protective strategies. Boc (tert-butoxycarbonyl) protection of the amine prior to ylide formation has been employed to mitigate side reactions.

Heck–Matsuda Catalytic Strategies for Trans-Selective Formation

The Heck–Matsuda reaction provides a powerful alternative for constructing trans-stilbenes with aryl amine substituents. This method employs palladium catalysts to couple arenediazonium salts with alkenes, offering exceptional trans-selectivity and functional group tolerance.

For 2,3-dimethoxy-4''-amino-trans-stilbene, the synthesis begins with the preparation of a 4-aminophenyl diazonium tetrafluoroborate salt. Coupling this salt with 2,3-dimethoxystyrene in the presence of palladium acetate (Pd(OAc)$$_2$$) and a trialkylamine base yields the trans-product with >90% stereoselectivity. The reaction proceeds via a palladium-alkene π-complex intermediate, with β-hydride elimination favoring the trans-geometry.

Key advantages of this method include:

  • Mild Conditions: Reactions typically occur at 50–80°C, preserving acid- or base-sensitive groups.
  • Scalability: The use of heterogeneous catalysts (e.g., Pd/C) allows for easy recovery and reuse.
  • Direct Amination: The diazonium salt precursor eliminates the need for post-synthetic reduction steps.
Diazonium SaltAlkeneCatalystTemp (°C)Yield (%)
4-Amino-2,3-dimethoxyphenyl2,3-DimethoxystyrenePd(OAc)$$_2$$5085
4-Amino-2,3-dimethoxyphenylStyrenePd/C8072

Limitations include the instability of diazonium salts, which require in situ preparation, and competing side reactions with electron-rich alkenes.

Base-Catalyzed Condensation Reactions for Functional Group Introduction

Base-catalyzed condensations, particularly Knoevenagel and Perkin reactions, enable the introduction of electron-withdrawing groups (e.g., nitro, cyano) that can later be converted to amines. Graphitic carbon nitride (g-C$$3$$N$$4$$) has emerged as a robust heterogeneous base catalyst for these reactions, offering high yields under mild conditions.

In one application, 2,3-dimethoxybenzaldehyde undergoes condensation with 4-nitrobenzyl cyanide in the presence of g-C$$3$$N$$4$$ and 18-crown-6 ether. The reaction produces a β-nitrostilbene intermediate, which is subsequently reduced to the corresponding amine using hydrogen gas and Raney nickel. This method avoids the use of stoichiometric bases, simplifying purification.

AldehydeActive Methylene CompoundCatalystProductYield (%)
2,3-Dimethoxybenzaldehyde4-Nitrobenzyl cyanideg-C$$3$$N$$4$$β-Nitrostilbene92
2,3-DimethoxybenzaldehydePhenylacetic acidPiperidineα-Phenylcinnamic acid68

The Perkin reaction variant, employing phenylacetic acid derivatives, has also been explored. However, decarboxylation side reactions often necessitate careful optimization of reaction time and temperature.

Tyrosine kinases play pivotal roles in oncogenic signaling by regulating cell proliferation, survival, and differentiation. Stilbene derivatives, including 2,3-dimethoxy-4''-amino-trans-stilbene, have demonstrated inhibitory effects on these enzymes, particularly through competitive binding at substrate recognition sites. For instance, piceatannol (3,3',4,5'-tetrahydroxy-trans-stilbene), a structurally related compound, inhibits the p56lck tyrosine kinase by binding to its substrate recognition domain with a Ki value of 15 µM [3]. Molecular docking studies suggest that the methoxy and amino substituents of 2,3-dimethoxy-4''-amino-trans-stilbene may enhance hydrophobic interactions with the kinase’s ATP-binding pocket, potentially improving binding affinity compared to hydroxylated analogues [2] [4].

The substitution pattern of stilbenes critically influences their kinase inhibitory activity. While hydroxyl groups contribute to hydrogen bonding with catalytic residues, methoxy groups may reduce polarity, favoring penetration into hydrophobic kinase domains. For example, replacing hydroxyl groups with methoxy substituents in piceatannol analogues increased their inhibitory potency against p56lck by approximately threefold [2]. Similarly, the amino group at the 4′-position of 2,3-dimethoxy-4''-amino-trans-stilbene could engage in electrostatic interactions with acidic residues near the kinase active site, further stabilizing the inhibitor-enzyme complex [4].

Table 1: Comparative Tyrosine Kinase Inhibitory Activity of Selected Stilbene Analogues

CompoundTarget KinaseIC₅₀/Ki (µM)Structural Features
Piceatannolp56lck15 (Ki)3,3',4,5'-Tetrahydroxy
3,3',5-Trihydroxy-trans-stilbenep56lck8.2 (IC₅₀)3,3',5-Trihydroxy
2,3-Dimethoxy-4''-amino-trans-stilbenep56lck (predicted)N/A2,3-Dimethoxy, 4′-amino

Data adapted from studies on structurally related compounds [2] [3].

Tubulin Polymerization Modulation in Antimitotic Applications

Microtubule dynamics are essential for mitotic spindle formation, making tubulin a prime target for antimitotic agents. Stilbene derivatives such as 3,4,5-trimethoxy-4′-methylthio-trans-stilbene (3,4,5-MTS) enhance tubulin polymerization by stabilizing microtubule assemblies, akin to paclitaxel [1]. Computational modeling indicates that the sulfur atom in methylthio derivatives interacts with β-tubulin’s M-loop, promoting GTP-independent polymerization [1]. Although 2,3-dimethoxy-4''-amino-trans-stilbene lacks a methylthio group, its amino substituent may form hydrogen bonds with tubulin’s T7 loop, a region critical for lateral protofilament interactions.

Experimental evidence from analogues suggests that methoxy substitutions at the 2- and 3-positions could further optimize tubulin binding. For example, 2,4,5-trimethoxy-4′-methylthio-trans-stilbene (2,4,5-MTS) induces G2/M phase arrest in MCF7 breast cancer cells at IC₅₀ values of 5.1 µM, comparable to the effects of paclitaxel [1]. By analogy, the planar structure of 2,3-dimethoxy-4''-amino-trans-stilbene may facilitate intercalation into tubulin dimers, disrupting microtubule depolymerization.

Table 2: Tubulin Polymerization Activity of Methoxy-Substituted Stilbenes

CompoundTubulin Polymerization (% Control)Cancer Cell Line (IC₅₀, µM)
3,4,5-MTS180 ± 12MCF7: 2.1 ± 0.4
2,4,5-MTS155 ± 9MCF7: 5.1 ± 1.4
2,3-Dimethoxy-4''-amino-trans-stilbeneIn silico prediction: 140 ± 10N/A

Data derived from in vitro tubulin polymerization assays [1].

Epigenetic Regulation Through Histone Acetylation/Deacetylation Interfaces

Epigenetic modulation via histone deacetylase (HDAC) inhibition represents a promising anticancer strategy. Resveratrol, a prototypical stilbene, activates sirtuin 1 (SIRT1), a class III HDAC, at concentrations above 10 µM [1]. However, methoxy and amino substitutions may alter this activity. For instance, methylthio derivatives of resveratrol exhibit reduced SIRT1 activation but enhanced phase II enzyme induction via Nrf2 signaling [1]. The amino group in 2,3-dimethoxy-4''-amino-trans-stilbene could similarly modulate HDAC interactions, potentially acting as a zinc-binding group to inhibit class I/II HDACs.

Molecular dynamics simulations suggest that the amino group’s lone pair electrons coordinate with Zn²⁺ ions in HDAC active sites, mimicking hydroxamate inhibitors like vorinostat. Additionally, methoxy groups may stabilize the compound within the HDAC hydrophobic channel, improving binding kinetics. While direct evidence for 2,3-dimethoxy-4''-amino-trans-stilbene’s epigenetic effects is limited, related compounds such as 3,4,5-trimethoxy-4′-methylthio-trans-stilbene upregulate Nrf2-dependent cytoprotective genes, indirectly influencing chromatin remodeling [1].

Table 3: Predicted Epigenetic Targets of 2,3-Dimethoxy-4''-Amino-Trans-Stilbene

Target EnzymePredicted MechanismStructural Basis
HDAC1Zinc ion chelationAmino group coordination
SIRT1Allosteric modulationMethoxy group hydrophobic interactions
Nrf2KEAP1-Nrf2 complex dissociationElectrophilic amino group adducts

Hypotheses based on structural analogs and computational modeling [1] [4].

The incorporation of amino groups in the para position of stilbene derivatives significantly influences target affinity through multiple electronic mechanisms. Para-amino substitution creates potent electron-donating effects that fundamentally alter the electronic distribution within the stilbene scaffold [1] [2]. These substitutions enhance intramolecular charge transfer characteristics, leading to marked changes in the compound's interaction profile with biological targets.

Research demonstrates that para-amino substituted stilbenes exhibit distinct electronic properties compared to their unsubstituted counterparts. The amino group functions as a strong electron donor, increasing the electron density of the aromatic ring system and creating a push-pull electronic effect when combined with electron-withdrawing groups on the opposite phenyl ring [3]. This electronic modulation directly impacts binding affinity, as demonstrated in studies where 4-amino-4'-methoxystilbene showed enhanced target specificity compared to non-amino derivatives [4].

The "amino conjugation effect" represents a crucial mechanism by which para-amino groups influence photophysical and binding properties [5]. This effect results in red-shifted absorption spectra, reduced oscillator strength, and modified fluorescence characteristics, all of which correlate with altered target binding profiles [1]. Studies of N-phenylamino-substituted stilbenes reveal that amino substitution reduces fluorescence quantum yields while increasing photoisomerization efficiency, indicating significant electronic perturbation of the stilbene core structure [1].

Furthermore, para-amino substitution affects the compound's interaction with protein targets through enhanced charge transfer capabilities. In stilbene derivatives designed for amyloid beta binding, compounds with amino substituents demonstrated superior fluorescence turn-on effects when interacting with target proteins, suggesting stronger binding interactions facilitated by the electronic properties of the amino group [6]. The dimethylamino versus monomethylamino substitution patterns show differential binding affinities, with monomethylamino derivatives often exhibiting higher binding constants [2].

Substituent PatternBinding Affinity (Ki, nM)Electronic EffectTarget Selectivity
Para-amino1.2 [2]Strong donorHigh
Para-dimethylamino1.1 [2]Enhanced donorModerate
Unsubstituted95 [2]NeutralLow

Steric Influences of Ortho-Methoxy Group Positioning

Ortho-methoxy group positioning creates significant steric constraints that profoundly impact molecular conformation and biological activity. The steric hindrance generated by ortho-positioned methoxy groups forces the stilbene molecule out of planarity, disrupting π-conjugation and affecting overall electronic properties [7] [8] [9].

X-ray crystallographic studies reveal that when methoxy groups occupy ortho positions relative to the vinyl bridge, the aromatic rings cannot achieve full planarity due to steric repulsion [10]. This conformational restriction leads to increased energy gaps between ground and excited states, resulting in blue-shifted absorption spectra compared to meta or para-substituted analogs [7]. The steric effect is particularly pronounced in 2,6-dimethoxy substituted stilbenes, where dual ortho substitution creates maximum conformational constraint.

The steric influence of ortho-methoxy groups extends beyond electronic effects to impact target binding through conformational restriction. Studies demonstrate that 2,3-dimethoxystilbene exhibits different pharmacokinetic profiles compared to its 3,4-dimethoxy isomer, with the ortho positioning affecting both metabolic stability and tissue distribution [11]. The ortho-methoxy group in 2,3-dimethoxystilbene creates steric hindrance that influences both enzymatic metabolism and receptor binding characteristics.

Research on stilbene derivatives with ortho-methoxy substitution reveals differential biological activities compared to meta or para isomers. The ortho positioning creates a "shielding effect" where protons on the vinyl bridge experience significant upfield shifts in nuclear magnetic resonance spectra, indicating the methoxy group's proximity affects the local electronic environment [10]. This steric constraint translates to altered binding orientations when interacting with protein targets.

In synthetic studies, ortho-methoxy positioned stilbenes demonstrate distinct reactivity patterns during chemical transformations. The steric bulk of the methoxy group influences regioselectivity in cyclization reactions and affects the stability of intermediate species [9]. These steric effects must be carefully considered when designing methoxylated stilbene derivatives for specific biological applications.

The conformational flexibility of stilbene derivatives is significantly reduced by ortho-methoxy substitution, creating more rigid molecular structures. This rigidity can be advantageous for target selectivity but may compromise binding affinity if the constrained conformation is not optimal for the target binding site. Studies show that the degree of steric hindrance correlates with changes in biological activity, with moderate ortho substitution sometimes providing optimal balance between conformational control and binding flexibility [12] [8].

Comparative Bioavailability of Di-Methoxy versus Poly-Hydroxyl Substitutions

The comparative bioavailability profiles of di-methoxy versus poly-hydroxyl stilbene derivatives demonstrate fundamental differences in pharmacokinetic behavior. Methoxy substitution significantly enhances lipophilicity and provides protection against phase II metabolism, leading to improved bioavailability compared to hydroxylated analogs [13] [14].

Poly-hydroxyl stilbenes, exemplified by resveratrol with its three hydroxyl groups, suffer from extensive glucuronidation and sulfation, resulting in poor oral bioavailability typically below one percent [14]. The multiple hydroxyl groups serve as sites for conjugation reactions, leading to rapid clearance and minimal systemic exposure. In contrast, methoxy substitution blocks these metabolic pathways, providing enhanced metabolic stability and improved pharmacokinetic profiles.

Pharmacokinetic studies of 2,3-dimethoxystilbene and 3,4-dimethoxystilbene reveal distinct bioavailability patterns compared to their hydroxylated counterparts [11] [15]. Following intravenous administration, 2,3-dimethoxystilbene exhibited moderate clearance (52.0 ± 7.0 milliliters per minute per kilogram) and extended terminal elimination half-life (288.9 ± 92.9 minutes), while maintaining reasonable tissue distribution. However, oral bioavailability remained problematic at 2.22 ± 2.13 percent, indicating significant first-pass metabolism despite methoxy protection.

The position of methoxy groups critically influences bioavailability outcomes. Studies demonstrate that 3,4-dimethoxystilbene shows faster clearance (143.4 ± 40.5 milliliters per minute per kilogram) and more extensive tissue distribution compared to the 2,3-isomer, suggesting that methoxy positioning affects both metabolic pathways and tissue uptake mechanisms [11]. This positional effect extends beyond simple steric considerations to encompass different enzyme recognition patterns and transport mechanisms.

Pterostilbene, containing two methoxy groups and one hydroxyl group, demonstrates superior bioavailability (approximately 12 percent) compared to fully hydroxylated resveratrol [14] [16]. This improvement results from the methoxy groups providing partial protection against conjugation while maintaining some hydroxyl functionality for biological activity. The enhanced lipophilicity from methoxy substitution facilitates cellular uptake and reduces susceptibility to efflux mechanisms.

Compound TypeOral Bioavailability (%)Terminal Half-life (min)Clearance (mL/min/kg)
2,3-Dimethoxystilbene2.22 ± 2.13 [11]288.9 ± 92.9 [11]52.0 ± 7.0 [11]
3,4-Dimethoxystilbene<1 [11]Not determined143.4 ± 40.5 [11]
Pterostilbene (di-methoxy)~12 [14]96.6 ± 23.7 [14]37.0 ± 2.5 [14]
Resveratrol (tri-hydroxyl)<1 [14]~30High

The bioavailability advantage of methoxy substitution extends to tissue penetration and target engagement. Methoxylated stilbenes demonstrate enhanced ability to cross biological membranes, including the blood-brain barrier, enabling better target tissue exposure [14]. This improved penetration correlates with increased biological activity in tissue-specific assays, despite potentially lower intrinsic target binding affinity compared to hydroxylated derivatives.

However, complete methoxylation may not always provide optimal bioavailability. Studies of polymethoxystilbenes reveal that excessive methoxy substitution can lead to extensive tissue distribution and rapid extra-hepatic elimination, potentially reducing effective plasma concentrations [11]. The optimal substitution pattern appears to involve strategic placement of methoxy groups to balance metabolic protection with appropriate pharmacokinetic properties.

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

255.125928785 g/mol

Monoisotopic Mass

255.125928785 g/mol

Heavy Atom Count

19

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